molecular formula C27H31O16+ B1250881 Cyanidin 3-O-sophoroside CAS No. 38820-68-7

Cyanidin 3-O-sophoroside

Cat. No. B1250881
CAS RN: 38820-68-7
M. Wt: 611.5 g/mol
InChI Key: SXYMMDGPXYVCER-WGNLCONDSA-O
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Description

Synthesis Analysis

Cyanidin 3-O-sophoroside and related compounds can be synthesized through enzymatic reactions involving glucosylation of anthocyanins. For instance, an enzyme from red cabbage seedlings catalyzes the glucosylation of cyanidin at the 3-position, using uridine diphosphate-glucose as a glucosyl-donor. This process highlights the biological synthesis pathway of cyanidin 3-O-sophoroside in plants (Saleh, Poulton, & Grisebach, 1976).

Molecular Structure Analysis

The molecular structure of cyanidin 3-O-sophoroside has been elucidated through various chemical and spectroscopic methods. It consists of a cyanidin aglycone linked to a sophorose sugar moiety. Detailed structural analysis of related compounds reveals diverse acylation patterns that affect their stability and color properties. For example, acylated cyanidin 3-sophoroside-5-glucosides isolated from different plant sources show variations in their substitution patterns, affecting their application and functional properties (Saitǒ et al., 2008).

Chemical Reactions and Properties

Cyanidin 3-O-sophoroside participates in various chemical reactions, including copigmentation and degradation processes. Copigmentation, where cyanidin 3-O-sophoroside interacts with other compounds, can influence its color stability and intensity. The reaction conditions, such as pH and temperature, significantly affect the copigmentation effect and the stability of cyanidin 3-O-sophoroside in solution (Sun et al., 2010).

Physical Properties Analysis

The physical properties of cyanidin 3-O-sophoroside, such as color and stability, are influenced by its molecular structure and environmental conditions. Studies have shown that the visual color and antioxidant capacity of cyanidin 3-O-sophoroside can be affected by factors like pH, temperature, and the presence of other substances. These properties are crucial for its functionality in different applications (Zhang et al., 2008).

Chemical Properties Analysis

The chemical stability of cyanidin 3-O-sophoroside is a key factor in its applications. It undergoes degradation under certain conditions, leading to changes in its spectral characteristics and antioxidant capacity. The degradation pathways and products depend on factors like pH and the presence of reactive compounds. Understanding these properties is essential for optimizing the use of cyanidin 3-O-sophoroside in various fields (Sun et al., 2011).

Scientific Research Applications

Copigmentation Effect

Cyanidin 3-sophoroside (Cy 3-soph), derived from red raspberry extracts, has been studied for its copigmentation properties. Research indicates that the copigmentation effect of Cy 3-soph is influenced by factors such as pH, temperature, the structure of anthocyanins, and the molar ratio of anthocyanins to copigments. This study contributes to understanding how Cy 3-soph can be effectively used in applications requiring pigmentation, such as in food and textiles (Sun et al., 2010).

Floral Pigmentation

Cyanidin 3-sophoroside plays a crucial role in floral pigmentation. A novel form of this compound was isolated from the purple-violet flowers of Moricandia arvensis and identified through chemical and spectroscopic methods. This research is significant for botany and horticulture, helping to understand the chemical basis of flower color variation (Tatsuzawa et al., 2013).

Antimutagenic Properties

Investigations into the antimutagenicity of deacylated anthocyanins, including the 3-sophoroside-5-glucoside of cyanidin, have shown significant findings. Such studies are valuable in exploring potential health benefits and therapeutic applications of these compounds, particularly in cancer research (Yoshimoto et al., 2001).

Impact on Food and Agriculture

Cyanidin 3-sophoroside has been studied for its effects on polyphenol oxidase (PPO) activity, a key factor in enzymatic browning in foods. Research suggests that it could serve as an effective anti-browning agent, potentially benefiting the food and agricultural industries by controlling enzymatic browning and prolonging shelf life (Hemachandran et al., 2017).

Anthocyanin Composition in Vegetables

The composition of anthocyanins, including cyanidin-3-sophoroside, in various vegetables such as red cabbage and red onion, has been extensively studied. Such research is crucial for understanding the nutritional value and potential health benefits of these vegetables (Hrazdina et al., 1977).

Safety And Hazards

When handling Cyanidin 3-O-sophoroside, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYMMDGPXYVCER-WGNLCONDSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31O16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin 3-O-sophoroside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-O-sophoroside
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Reactant of Route 4
Cyanidin 3-O-sophoroside
Reactant of Route 5
Cyanidin 3-O-sophoroside
Reactant of Route 6
Cyanidin 3-O-sophoroside

Citations

For This Compound
468
Citations
Z Zhao, M Wu, Y Zhan, K Zhan, X Chang… - … of Chromatography A, 2017 - Elsevier
… The two most abundant monomeric anthocyanins in the crude black peanut skin extract were determined to be cyanidin-3-O-sophoroside (24.37%) and cyanidin-3-O-sambubioside (…
Number of citations: 45 www.sciencedirect.com
Y Morita, A Hoshino, Y Kikuchi, H Okuhara… - The Plant …, 2005 - Wiley Online Library
… As the products of the obtained 3GGT genes promote the conversion of cyanidin 3-O-glucoside into cyanidin 3-O-sophoroside, we asked whether the same conversion could occur in …
Number of citations: 123 onlinelibrary.wiley.com
J Oliveira, V Fernandes, C Miranda… - Journal of agricultural …, 2006 - ACS Publications
… Pigment C was found to correspond to the cyanidin-3-O-sophoroside−pyruvic acid adduct, as shown in Figure 3. The MS data of the pigment detected produced a [M] + ion at m/z 679 …
Number of citations: 89 pubs.acs.org
JM Cooney, DJ Jensen… - … of the Science of Food and …, 2004 - Wiley Online Library
… The two major components were identified as the disaccharide cyanidin-3-O-sophoroside and the monosaccharide cyanidin-3-O-glucoside. The two less abundant components were …
Number of citations: 96 onlinelibrary.wiley.com
X Zhang, A Sandhu, I Edirisinghe, B Burton-Freeman - Food & function, 2018 - pubs.rsc.org
… The results suggested that the most abundant polyphenols in red raspberries included cyanidin 3-O-sophoroside, cyanidin 3-O-glucoside, sanguiin H6 and lambertianin C. Sixty-two (…
Number of citations: 88 pubs.rsc.org
S Hillebrand, M Schwarz… - Journal of Agricultural and …, 2004 - ACS Publications
… The two pigments were thus identified as cyanidin 3,5-O-β-d-diglucoside (1) and cyanidin 3-O-sophoroside (3). Compound 4 produced a mass spectrum with [M] + at m/z 449 and a loss …
Number of citations: 174 pubs.acs.org
X Wu, J Sun, J Ahuja, DB Haytowitz… - Journal of Berry …, 2019 - content.iospress.com
… According to the MS and MS/MS data, we tentatively identified the two trisaccharide glycosides as cyanidin-3-O-sophoroside-5-O-rhamnoside and pelargonidin-3-O-sophoroside-5-O-…
Number of citations: 11 content.iospress.com
AS Zarena, KU Sankar - Food chemistry, 2012 - Elsevier
In the present study, we have identified pelargonidin 3-glucoside, along with two known anthocyanin; cyanidin 3-sophoroside and cyanidin 3-glucoside, from acidified, methanolic …
Number of citations: 51 www.sciencedirect.com
N Terahara, I Konczak, H Ono… - … of Biomedicine and …, 2004 - downloads.hindawi.com
… Stability of anthocyanins 1, 2, 3, and 4 in neutral aqueous solution was compared with that of nonacylated anthocyanins cyanidin 3-O-sophoroside-5-O-glucoside (Cy3S5G) and …
Number of citations: 149 downloads.hindawi.com
M Kula, M Majdan, D Głód… - Journal of Food …, 2016 - Elsevier
… , followed by high levels of cyanidin 3-O-sophoroside and cyanidin 3-… ’ variety point out cyanidin 3-O-sophoroside as the main … In this study we also found cyanidin 3-O-sophoroside to be …
Number of citations: 61 www.sciencedirect.com

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